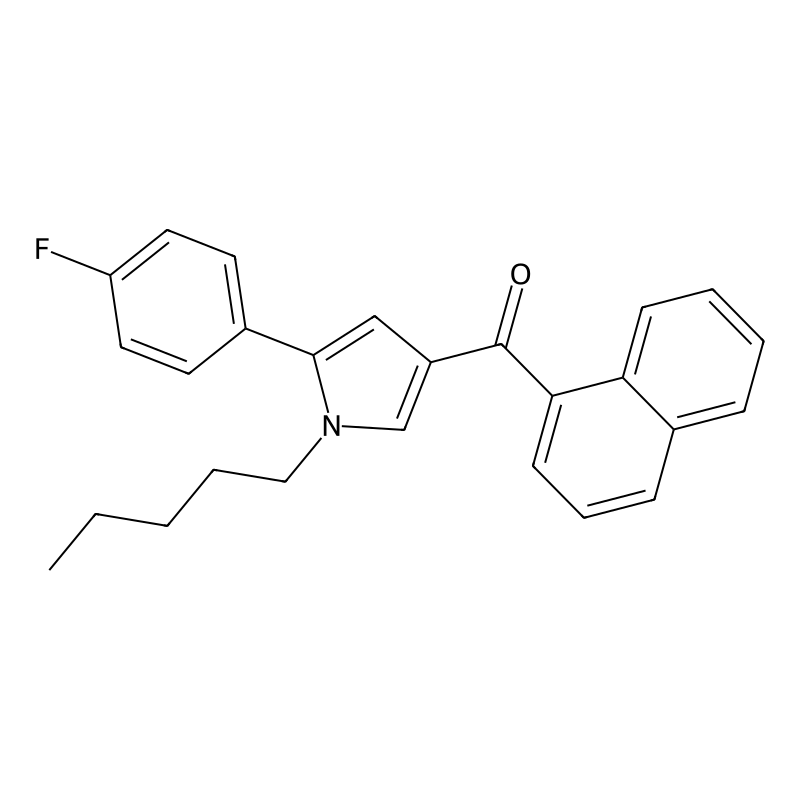(5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
The compound (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a pyrrole ring, a naphthalene moiety, and a fluorophenyl substituent. This compound belongs to a class of chemicals that are often investigated for their potential biological activities, particularly in pharmacology. The presence of the fluorophenyl group may enhance its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
There is no current information regarding the mechanism of action of this compound.
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antioxidant Activity: Compounds containing aromatic rings, like naphthalene and fluorophenyl groups, are known to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases .
- Anticancer Properties: Some studies suggest that derivatives of pyrrole can exhibit cytotoxic effects against cancer cell lines. The structural features of this compound may contribute to its ability to induce apoptosis in malignant cells .
- Neuroactive Effects: Given its structural similarity to known psychoactive substances, this compound may also interact with neurotransmitter systems, potentially affecting mood and cognition .
The synthesis of (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone can be achieved through several methods:
- Pyrrole Formation: The initial step often involves the synthesis of the pyrrole ring via a condensation reaction between an appropriate aldehyde and an amine.
- Substitution Reactions: The introduction of the fluorophenyl group can occur through electrophilic aromatic substitution or nucleophilic substitution methods.
- Coupling Reactions: Finally, coupling the naphthalen-1-yl group can be performed using cross-coupling techniques such as Suzuki or Heck reactions, which allow for the formation of carbon-carbon bonds between the different moieties .
The potential applications of this compound span various fields:
- Pharmaceutical Development: Due to its promising biological activities, it could serve as a lead compound in drug discovery for conditions such as cancer or neurodegenerative diseases.
- Material Science: Its unique structure may also find applications in developing novel materials with specific electronic or optical properties.
Interaction studies involving this compound typically focus on its binding affinity to various biological targets:
- Receptor Binding Studies: Investigating how the compound interacts with specific receptors can provide insights into its mechanism of action and therapeutic potential.
- Molecular Docking Simulations: Computational studies can predict how well this compound fits into target proteins, aiding in the design of more potent derivatives .
Several compounds share structural similarities with (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-Fluorophenyl)-1-pentylpyrrole | Pyrrole with fluorophenyl | Antidepressant effects |
| Naphthalenesulfonamide | Naphthalene core with sulfonamide | Antimicrobial properties |
| 4-Fluorobenzoylpyrrole | Pyrrole with fluorobenzoyl | Anticancer activity |
Uniqueness
The uniqueness of (5-(4-fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone lies in its combination of both pyrrole and naphthalene structures along with a fluorinated aromatic ring. This configuration may enhance its lipophilicity and ability to penetrate biological membranes compared to other similar compounds.








